molecular formula C11H7FN2O3 B1607094 2-(4-Fluorophenoxy)-5-nitropyridine CAS No. 31011-26-4

2-(4-Fluorophenoxy)-5-nitropyridine

Cat. No.: B1607094
CAS No.: 31011-26-4
M. Wt: 234.18 g/mol
InChI Key: WGCAKTXIGRVECX-UHFFFAOYSA-N
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Description

The Nitropyridine Scaffold

The pyridine (B92270) ring is a fundamental nitrogen-bearing heterocycle that is an isostere of benzene (B151609) and serves as a precursor for a vast array of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov It is a core component in over 7,000 existing drug molecules. nih.gov The addition of a nitro group (–NO₂) to the pyridine ring, creating a nitropyridine, significantly alters the electronic properties of the scaffold. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

This reactivity makes nitropyridines, such as 3-nitropyridine (B142982) and 4-nitropyridine, key intermediates in the synthesis of a wide range of substituted pyridines. researchgate.netresearchgate.net For instance, the nitro group can be readily reduced to an amino group (–NH₂), which then serves as a versatile handle for introducing further molecular complexity. This amine can be acylated, alkylated, or used in the formation of new heterocyclic rings. Consequently, the nitropyridine scaffold is a cornerstone in the synthesis of various biologically active compounds, including those with anticancer, antiviral, and antibacterial properties. researchgate.netnih.gov

The Fluorophenoxy Scaffold

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug's metabolic stability, lipophilicity, bioavailability, and binding affinity. researchgate.netmdpi.com

Specifically, the 4-fluorophenyl or p-fluorophenyl group is a recurring theme in many successful therapeutic agents. nih.gov Attaching this group via an ether linkage to a scaffold, creating a fluorophenoxy moiety, leverages these benefits. The fluorine atom can block metabolic oxidation at the para-position of the phenyl ring, a common site for enzymatic degradation by cytochrome P450 enzymes. nih.gov This enhances the metabolic stability and half-life of the compound. mdpi.com Furthermore, the strategic placement of fluorine can modulate the molecule's pKa, improve membrane permeability, and introduce favorable interactions within the binding pockets of target proteins. nih.govnih.gov The use of a 4-fluorophenoxy group is therefore a key tactic for fine-tuning the physicochemical and pharmacokinetic properties of a lead compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCAKTXIGRVECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299617
Record name 2-(4-Fluorophenoxy)-5-nitropyridine
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Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31011-26-4
Record name 31011-26-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Fluorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Trajectories and Evolution of Pyridyl Ether Compounds in Scholarly Investigations

The study of pyridine (B92270) and its derivatives dates back to the 19th century. Pyridine was first isolated from bone oil, and its structure was later determined to be analogous to benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit. wikipedia.org The synthesis of heterocyclic compounds began in earnest during this period, with the first synthesis of pyridine itself reported by William Ramsay in 1876. wikipedia.org

Pyridyl ethers, a subclass of pyridine derivatives characterized by a pyridine ring linked to an oxygen atom which is further connected to another organic substituent, emerged as compounds of interest over the following decades. Early reports on pyridyl ethers can be found in chemical literature from the early 20th century, such as a 1937 paper in the Journal of the American Chemical Society discussing their quaternary derivation. acs.org

The synthesis of these diaryl and aryl-pyridyl ethers historically relied on classical methods like the Ullmann condensation, which often required harsh reaction conditions, including high temperatures and the use of copper catalysts. The evolution of synthetic organic chemistry, particularly the development of modern cross-coupling reactions like the Buchwald-Hartwig and Ullmann-type couplings, has revolutionized the synthesis of pyridyl ethers. These newer methods offer milder conditions, greater functional group tolerance, and higher yields, making these scaffolds more accessible for research and development.

This enhanced accessibility has allowed for extensive exploration of pyridyl ethers as valuable ligands and pharmacophores. Research has demonstrated their utility as ligands for nicotinic acetylcholine (B1216132) receptors, highlighting how modifications to the pyridine ring and the ether-linked substituent can dramatically affect biological activity. nih.gov Today, pyridyl ethers are integral components in the design of novel therapeutic agents and functional materials.

Advanced Computational and Theoretical Investigations of 2 4 Fluorophenoxy 5 Nitropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, all of which are crucial for predicting the chemical behavior of 2-(4-Fluorophenoxy)-5-nitropyridine .

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of This compound would typically involve optimizing the molecular geometry to find its most stable conformation. From this optimized structure, a variety of electronic properties could be calculated.

Key parameters that would be investigated include:

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for assessing the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap would suggest higher reactivity.

Electron Density Distribution and Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For This compound , the nitro group would be expected to create a significant electron-deficient area, while the ether oxygen and the pyridine (B92270) nitrogen would be electron-rich centers.

A hypothetical data table for such a study might look like this:

ParameterCalculated Value (Hypothetical)
HOMO Energy-7.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap5.4 eV
Electronegativity (χ)4.8 eV
Chemical Hardness (η)2.7 eV

Ab Initio Calculations for Molecular Properties and Energetic Considerations

Ab initio methods, which are based on first principles without the use of empirical data, could be employed to provide highly accurate calculations of molecular properties and energetics for This compound . These calculations, while computationally more intensive than DFT, can serve as a benchmark. A typical focus would be on calculating the total energy of the molecule, its dipole moment, and vibrational frequencies, which can be compared with experimental spectroscopic data if available.

Molecular Dynamics Simulations and In Silico Solvent Mapping for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For This compound , MD simulations would be invaluable for understanding its behavior in a biological environment, such as in solution or near a protein target.

An MD simulation would involve:

Placing the molecule in a simulated box of solvent (e.g., water).

Calculating the forces between atoms using a force field.

Solving the equations of motion to simulate the molecule's trajectory over time.

This would allow for the study of the compound's flexibility, its interactions with solvent molecules, and how it might approach a biological target. In silico solvent mapping could further identify key hydration sites on the molecule's surface, which can be crucial for its solubility and binding affinity.

Molecular Docking Studies to Delineate Binding Modes of this compound Derivatives with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of This compound , to the active site of a protein.

A molecular docking study would involve:

Obtaining the 3D structure of a relevant biological target (e.g., an enzyme or receptor).

Using a docking algorithm to fit the ligand into the target's binding site in various conformations.

Scoring the different poses to predict the most likely binding mode and estimate the binding affinity.

The results would provide insights into the specific interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.

Conformational Analysis and Characterization of Intramolecular and Intermolecular Interactions

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. A conformational analysis of This compound would aim to identify its low-energy conformations. The key dihedral angle in this molecule is the C-O-C-C linkage between the pyridine and fluorophenyl rings.

This analysis would also characterize the various non-covalent interactions that stabilize the molecule's structure, including:

Intramolecular Hydrogen Bonding: Although not prominent in the parent molecule, derivatives could potentially form intramolecular hydrogen bonds.

Halogen Bonding: The fluorine atom could act as a halogen bond donor, interacting with nucleophilic regions.

Predictive Modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles through Computational Methodologies

Computational models are widely used to predict the ADMET properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. For This compound , a predictive ADMET profile would be generated using various QSAR (Quantitative Structure-Activity Relationship) models and other computational tools.

A hypothetical ADMET prediction table might include:

ADMET PropertyPredicted Value/Classification (Hypothetical)
Absorption
Caco-2 PermeabilityModerate
Human Intestinal AbsorptionHigh
Distribution
Blood-Brain Barrier PenetrationLow
Plasma Protein BindingHigh
Metabolism
CYP2D6 InhibitionInhibitor
CYP3A4 InhibitionNon-inhibitor
Excretion
Renal ClearanceModerate
Toxicity
hERG InhibitionLow risk
Ames MutagenicityPotential risk (due to nitro group)

Structure Activity Relationship Sar Studies of 2 4 Fluorophenoxy 5 Nitropyridine Derivatives

Investigating the Influence of Substituents on the Fluorophenoxy Moiety on Biological Activity

The fluorophenoxy portion of the molecule serves as a crucial recognition element for various biological targets. The inclusion of fluorine is a common tactic in drug design, valued for its small size, high electronegativity, and ability to modulate metabolic stability and binding affinity. researchgate.netresearchgate.net

The position of the fluorine atom on the phenoxy ring significantly impacts the electronic distribution and conformation of the molecule, which in turn affects biological activity. While the 4-fluoro (para) substitution is common, shifting the fluorine to the 2- (ortho) or 3- (meta) position can lead to notable changes in efficacy. Studies on similar fluorinated compounds have shown that such positional isomerism can alter antifungal or cytotoxic potency. researchgate.netnih.gov For instance, in related fluorinated pharmacophores, moving the fluorine from a para to an ortho or meta position has been shown to yield compounds with potent cytotoxicity, demonstrating that each isomer possesses a unique biological profile. researchgate.net

Table 1: Effect of Fluorine Positional Isomerism on Biological Activity

CompoundSubstitution PatternGeneral Impact on Activity (Relative to 4-Fluoro)
2-(4-Fluorophenoxy)-5-nitropyridine4-Fluoro (para)Baseline activity for comparison.
2-(2-Fluorophenoxy)-5-nitropyridine2-Fluoro (ortho)Potentially altered target affinity and selectivity due to steric and electronic effects. May exhibit distinct potency. researchgate.net
2-(3-Fluorophenoxy)-5-nitropyridine3-Fluoro (meta)Can modulate electronic properties differently than ortho/para positions, often leading to significant changes in biological efficacy. researchgate.net

The addition of more halogen atoms to the phenoxy ring is a strategy to further probe the binding pocket and enhance activity. However, the outcome is not always predictable. In some classes of pyridine (B92270) derivatives, the introduction of additional halogens has been found to decrease antiproliferative activity. nih.gov Conversely, in the development of 2-phenoxypyridine (B1581987) inhibitors for c-Jun N-terminal kinase (JNK), specific di- and tri-substituted patterns were explored to optimize potency. nih.gov The substitution of a hydrogen atom with another halogen like chlorine creates a chlorofluorophenoxy moiety, which can alter the molecule's lipophilicity and interaction with target proteins.

Table 2: Influence of Additional Halogen Substituents on the Phenoxy Ring

Compound StructureSubstitution PatternObserved/Expected Effect on Activity
2-(2,4-Difluorophenoxy)-5-nitropyridineDifluoroIncreased lipophilicity; activity is target-dependent and may increase or decrease. nih.govnih.gov
2-(2-Chloro-4-fluorophenoxy)-5-nitropyridineChlorofluoroSignificantly alters steric and electronic profile, potentially leading to optimized interactions or, conversely, reduced activity. nih.gov

Systemic Modifications on the Nitropyridine Ring for SAR Elucidation

The nitropyridine ring is another critical component that is frequently modified to understand and improve the compound's properties.

The nitro group is a strong electron-withdrawing group that heavily influences the reactivity of the pyridine ring. nih.gov Its position is crucial; for example, in reactions involving 2-chloronitropyridines, the 5-nitro isomer (para-like) is often more reactive towards nucleophiles than the 3-nitro isomer (ortho-like). rsc.org

Furthermore, the nitro group itself is often a key pharmacophore or a pro-drug moiety. nih.gov In biological systems, it can undergo a six-electron reduction catalyzed by nitroreductase enzymes to form nitroso, N-hydroxylamino, and finally, amino derivatives. nih.gov This metabolic transformation can be essential for the compound's activity, with the reduced metabolites being the ultimate bioactive species. nih.govnih.gov However, this reduction can also be a source of toxicity. nih.gov Replacing the nitro group with an amine often eliminates the potency of a drug or, conversely, can activate it. nih.gov

Table 3: Effect of Nitro Group Modification on the Pyridine Ring

CompoundModificationGeneral Impact on Biological Profile
2-(4-Fluorophenoxy)-3-nitropyridinePositional Isomer (3-Nitro)Altered ring electronics and reactivity compared to the 5-nitro isomer. rsc.org Often results in a different activity profile.
5-Amino-2-(4-fluorophenoxy)pyridineChemical ReductionRepresents a potential metabolite. nih.gov This transformation can be critical for bioactivation or deactivation, depending on the target. nih.gov

Introducing substituents at other positions on the pyridine ring, such as a bromine atom at the 3-position, further refines the SAR. The synthesis of compounds like 3-bromo-2-(4-fluorophenoxy)-5-nitropyridine allows for the exploration of additional binding interactions. nih.gov Halogenation at the 3- or 6-positions of the pyridine ring can influence the molecule's conformation and ability to act as a kinase inhibitor or antiproliferative agent. nih.govnih.gov The starting material for these derivatives, often a substituted 2-chloropyridine, undergoes nucleophilic substitution with the desired phenoxide. rsc.org

Table 4: Impact of Additional Substituents on the Pyridine Ring

Compound NameSubstitutionRationale for Modification
3-Bromo-2-(4-fluorophenoxy)-5-nitropyridine3-BromoIntroduces a bulky, electron-withdrawing group to probe for additional binding pockets and modulate activity. nih.gov
2-Chloro-5-nitropyridine (B43025)2-ChloroA common synthetic precursor used to introduce the phenoxy moiety via nucleophilic substitution. rsc.org

Assessment of Linker Region Modifications and their Bearing on Potency and Selectivity (e.g., Alterations of Ether Linkage)

Table 5: Bioisosteric Replacement of the Ether Linker

Linkage TypeExample Compound StructurePotential Impact on Activity and Properties
Ether (-O-)This compoundBaseline activity; provides a specific bond angle and rotational freedom.
Thioether (-S-)2-((4-Fluorophenyl)thio)-5-nitropyridineAlters bond angle and length. May improve metabolic stability. Often retains a significant level of biological activity. nih.gov

Application of Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the this compound Scaffold

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and developing lead compounds. This approach begins with the screening of low-molecular-weight fragments that bind weakly to a biological target. Once identified, these fragments are then optimized through chemical modifications, such as "fragment growing" or "fragment linking," to enhance their binding affinity and efficacy.

While direct and extensive FBDD campaigns explicitly starting with the this compound fragment are not widely documented in publicly available research, the principles of FBDD are highly relevant to the development of derivatives from this scaffold. The this compound core itself can be considered a significant fragment, and its derivatives are often developed by applying FBDD-like principles.

Fragment Growing: This strategy involves adding chemical substituents to a core fragment to explore and occupy adjacent binding pockets on the target protein, thereby increasing potency. For instance, in the development of kinase inhibitors, the this compound scaffold can serve as a foundational fragment. Researchers might systematically add different functional groups to the pyridine or phenoxy rings to improve interactions with the kinase active site.

Fragment Linking: This technique involves identifying two or more fragments that bind to different, often adjacent, sites on a target. These fragments are then connected by a chemical linker to create a single, more potent molecule. Although specific examples of linking the this compound fragment with another distinct fragment are not prevalent in the literature, this remains a viable strategy for future drug design based on this scaffold.

The utility of the broader 4-phenoxypyridine (B1584201) motif, a key component of the compound in focus, has been demonstrated in the development of inhibitors for targets like the c-Met kinase. nih.govnih.gov In these studies, the phenoxy-pyridine core acts as a crucial anchor, and modifications are made to other parts of the molecule to enhance biological activity, mirroring the "fragment growing" approach.

Bioisosteric Replacements within the this compound Molecular Framework

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of medicinal chemistry for optimizing drug properties. For the this compound scaffold, key opportunities for bioisosteric replacement lie with the nitro group and the fluorophenoxy moiety.

Bioisosteric Replacements for the Nitro Group

The aromatic nitro group, while contributing to the electronic properties of the molecule, can sometimes be associated with metabolic liabilities. Therefore, its replacement with a suitable bioisostere is a common optimization strategy.

Original GroupBioisosteric ReplacementRationale and Observed Effects
Nitro (-NO₂)Cyano (-CN)The cyano group is a well-established bioisostere for the nitro group due to its similar size and electron-withdrawing nature. It can often mimic the electronic interactions of the nitro group while potentially improving the metabolic profile.
Nitro (-NO₂)Trifluoromethyl (-CF₃)The trifluoromethyl group is another strong electron-withdrawing group that can serve as a bioisostere for the nitro group. In some cases, CF₃-containing compounds have shown increased potency and improved metabolic stability compared to their nitro counterparts. nih.gov
Nitro (-NO₂)Sulfonamide (-SO₂NH₂)The sulfonamide group can also act as a bioisostere, offering different hydrogen bonding capabilities which may lead to altered binding interactions and selectivity.

Bioisosteric Replacements for the 4-Fluorophenoxy Moiety

The 4-fluorophenoxy group plays a significant role in the binding of these derivatives to their targets. The fluorine atom, in particular, can influence lipophilicity and metabolic stability.

Original GroupBioisosteric ReplacementRationale and Observed Effects
4-FluorophenoxyOther Halogenated Phenoxy Groups (e.g., 4-Chlorophenoxy)Replacing fluorine with other halogens like chlorine can modulate the electronic and steric properties of the molecule, potentially leading to changes in binding affinity and selectivity.
4-FluorophenoxyNon-halogenated PhenoxyRemoval of the fluorine atom provides a baseline to understand its contribution to the overall activity and properties of the molecule.
4-FluorophenoxyPyridinyloxy or other Heteroaryloxy groupsReplacing the phenyl ring with a heteroaromatic ring like pyridine can introduce new hydrogen bonding opportunities and alter the overall polarity and solubility of the compound.
4-FluorophenoxyBenzonitrile (B105546)The replacement of a pyridine ring with a benzonitrile has been explored as a bioisosteric shift to improve biological activity by displacing unfavorable water molecules in the binding site. researchgate.net This principle can be extended to the phenoxy portion of the scaffold.

In studies on related 4-phenoxypyridine derivatives, the nature of the substituent on the phenoxy ring has been shown to be critical for biological activity. For example, in the context of c-Met inhibitors, electron-withdrawing groups on the terminal phenyl ring were found to be beneficial for improving antitumor activities. nih.gov

Applications in Medicinal Chemistry and Drug Discovery for 2 4 Fluorophenoxy 5 Nitropyridine and Its Analogues

Development as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The 2-(4-fluorophenoxy)pyridine core has been identified as a promising pharmacophore for the design of potent kinase inhibitors.

c-Met and VEGFR-2 Kinase Inhibition by 2-(4-Fluorophenoxy)pyridine Derivatives

The receptor tyrosine kinases c-Met and VEGFR-2 are key players in tumor angiogenesis, invasion, and metastasis. Dual inhibition of these two kinases is a promising strategy in cancer therapy. wikipedia.orgresearchgate.net Researchers have designed and synthesized a series of 2-substituted-4-(2-fluorophenoxy) pyridine (B92270) derivatives bearing a pyrazolone (B3327878) scaffold as dual c-Met and VEGFR-2 inhibitors. researchgate.net

In vitro cell proliferation assays demonstrated that many of these compounds exhibited inhibitory potency against both c-Met and VEGFR-2. researchgate.net Notably, compound 12d emerged as a highly promising candidate, with IC₅₀ values of 0.11 μM and 0.19 μM for c-Met and VEGFR-2, respectively. researchgate.netnih.gov Molecular docking studies suggested that compound 12d interacts with the ATP-binding sites of both kinases, indicating its potential for further development as a cancer therapeutic. wikipedia.orgresearchgate.net Another compound, referred to as compound 4 in a study, also showed significant inhibitory activities against BaF3-TPR-Met and HUVEC cancer cell lines with IC₅₀ values of 0.30 µM and 0.13 µM, respectively. wikipedia.org

CompoundTarget KinaseIC₅₀ (μM)Cell LineIC₅₀ (μM)
12d c-Met0.11--
VEGFR-20.19--
Compound 4 c-Met0.11BaF3-TPR-Met0.30
VEGFR-20.19HUVEC0.13

AXL Kinase Inhibition by Related Fused-Pyrazolone Carboxamide Derivatives

AXL, a receptor tyrosine kinase, is an attractive target for anticancer drug discovery due to its role in tumor growth, metastasis, and drug resistance. nih.govnih.gov Structure-based drug design has led to the development of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. nih.gov

A series of 54 novel AXL inhibitors with a fused-pyrazolone carboxamide scaffold were synthesized, with several compounds showing excellent AXL kinase and BaF3/TEL-AXL cell viability inhibition. nih.gov Among these, compound 59 was particularly noteworthy, displaying a desirable AXL kinase inhibitory activity with an IC₅₀ of 3.5 nmol/L and potent inhibition of BaF3/TEL-AXL cell viability with an IC₅₀ of 1.5 nmol/L. nih.gov This compound also demonstrated good kinase selectivity and effectively blocked cellular AXL signaling. nih.gov

CompoundTarget KinaseIC₅₀ (nmol/L)Cell LineIC₅₀ (nmol/L)
Compound 59 AXL3.5BaF3/TEL-AXL1.5

Modulation of Heat Shock Proteins (Hsp)

Heat shock proteins are molecular chaperones that play a critical role in maintaining protein homeostasis. Their overexpression in cancer cells is associated with tumor survival and drug resistance.

Ligand Discovery and Binding Studies with Hsp27/HSPB1

Heat shock protein 27 (Hsp27), also known as HSPB1, is a member of the small heat shock protein family and is a significant target in cancer therapy. It is involved in cell survival under stress conditions and can interfere with apoptotic processes.

In the quest to identify molecules that can bind to and modulate the function of Hsp27, a multi-pronged screening approach combining computational and biophysical methods was employed. Through these efforts, 2-(4-fluorophenoxy)-5-nitropyridine (referred to as compound 7 in the study) was identified as a ligand for Hsp27. These studies are crucial for the chemical validation of druggable sites on this otherwise challenging "undruggable" target.

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. researchgate.net They have emerged as important targets in oncology. nih.gov While direct inhibition of BET proteins by this compound has not been explicitly reported, the development of BET inhibitors with related structural features highlights the potential of this chemical space. For instance, the discovery of ABBV-744, a BET bromodomain inhibitor with a 4-fluoro-2,6-dimethyl-phenoxy group, demonstrates that phenoxy moieties can be incorporated into potent BET inhibitors. nih.gov The overarching goal is to develop selective inhibitors for the different bromodomains (BD1 and BD2) to achieve a better therapeutic index. nih.gov

Antiproliferative and Anticancer Activities of this compound Derivatives

The antiproliferative activity of pyridine and its derivatives is well-documented in cancer research. The structural modifications on the pyridine ring, such as the inclusion of nitro and fluorophenoxy groups, can significantly influence their cytotoxic effects against various cancer cell lines.

Research on novel 5-nitropyrimidine-2,4-diamine (B43640) derivatives has shown that these compounds possess moderate to potent antiproliferative activities against human cancer cell lines, including MDA-MB-231, A549, HepG2, and MCF-7. For example, compound 7w from this series showed a three-fold improvement in inhibiting HepG2 cell proliferation compared to the commercial anticancer drug fluorouracil, with an IC₅₀ value of 10.37 μM.

Furthermore, studies on other related heterocyclic compounds, such as benzopyran-4-one-isoxazole hybrids, have demonstrated significant and selective antiproliferative activities against cancer cells. For instance, compounds 5a–d showed IC₅₀ values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells, while being significantly less toxic to normal cells. These findings underscore the potential of developing pyridine-based compounds, including derivatives of this compound, as selective anticancer agents.

Compound/Derivative ClassCancer Cell Line(s)Key Findings
5-nitropyrimidine-2,4-diamine derivatives (e.g., 7w) HepG2, MDA-MB-231, A549, MCF-7Compound 7w showed an IC₅₀ of 10.37 μM against HepG2 cells.
Benzopyran-4-one-isoxazole hybrids (e.g., 5a-d) MDA-MB-231Compounds 5a-d displayed IC₅₀ values between 5.2–22.2 μM.

Anti-inflammatory Properties of Related Pyridyl Ether Compounds

While direct studies on this compound are limited, research into related pyridine compounds demonstrates the anti-inflammatory potential of this structural class. The anti-inflammatory effects of pyrimidines, which are structurally related to pyridines, are often attributed to their ability to inhibit key inflammatory mediators like prostaglandin (B15479496) E2, various interleukins, and cyclooxygenase (COX) enzymes. nih.govrsc.org

Derivatives of 3-hydroxy-pyridine-4-one have shown significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov One compound, in particular, produced a 67% inhibition in the carrageenan-induced paw edema test. nih.gov The proposed mechanism for these compounds is linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are iron-dependent. nih.gov By sequestering iron, these compounds may disrupt the enzymatic processes that drive inflammation. nih.gov

Furthermore, novel pyrido[2,3-d]pyridazine-2,8-dione derivatives have been synthesized and evaluated for their anti-inflammatory effects. rsc.org One such compound demonstrated a remarkable 82% inhibition of ear edema and was found to be a dual inhibitor of both COX-1 and COX-2 enzymes. rsc.org This dual-inhibition profile is a characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org

A study on homoisoflavonoids isolated from Sappan lignum also revealed significant anti-inflammatory activity. acs.org One compound, Sappanumol C, was shown to inhibit the production of nitric oxide (NO) and decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. acs.org These findings highlight the diverse mechanisms through which pyridine-related scaffolds can exert anti-inflammatory effects.

Table 1: Anti-inflammatory Activity of Selected Pyridine Derivatives

Compound Class Model Key Finding Reference
3-Hydroxy-pyridine-4-one Derivatives Carrageenan-induced paw edema Up to 67% inhibition of edema. nih.gov nih.gov
Pyrido[2,3-d]pyridazine-2,8-dione Derivative Croton oil-induced ear edema 82% inhibition of edema. rsc.org rsc.org
Sappanumol C (Homoisoflavonoid) LPS-induced BV-2 cells Inhibition of NO, TNF-α, and IL-6. acs.org acs.org

Exploration of Other Reported Biological Activities (e.g., antimicrobial, enzyme inhibition beyond kinases)

The pyridine nucleus is a common feature in compounds with a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. nih.gov The presence of a nitro group, as seen in this compound, is particularly noteworthy, as nitroaromatic compounds are known for a broad spectrum of bioactivities, including antibiotic and antiparasitic effects. encyclopedia.pub

Antimicrobial Activity: The antimicrobial potential of the pyridine scaffold is well-documented. nih.gov Studies on nicotinic acid benzylidene hydrazide derivatives have shown that compounds bearing a nitro substituent exhibit potent activity against various bacterial and fungal strains, including S. aureus, E. coli, and C. albicans. nih.gov This suggests that the nitro group on the this compound scaffold could contribute significantly to potential antimicrobial effects. Similarly, certain pyridinium (B92312) salts have demonstrated high antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. mdpi.com The structural features of these salts, such as a hydrophobic alkyl chain and a hydrophilic quaternary nitrogen, contribute to their profound antimicrobial potency. mdpi.com Nitrogen-based heterocyclic compounds, in general, are a major focus of research for new treatments against infectious diseases due to their unique activity against various bacterial strains. mdpi.comnih.gov

Enzyme Inhibition: Beyond kinases, nitropyridine analogues have been investigated as inhibitors of various other enzymes. For instance, a 5-nitropyridin-2-yl derivative was found to be a dual inhibitor of chymotrypsin (B1334515) and urease. nih.gov Another study showed that a complex containing a 5-nitropyridine ligand was a more active NO-donating agent and inhibitor of enzymes like cGMP phosphodiesterase and Ca2+-ATPase compared to its unsubstituted pyridine counterpart. nih.gov

Furthermore, nitropyridine derivatives have been explored for other therapeutic applications. 3-Nitropyridine (B142982) analogues have been identified as a novel class of microtubule-targeting agents with potent anti-cancer effects, acting by binding to the colchicine-site of tubulin and inhibiting its polymerization. nih.gov In the field of HIV research, a 3-nitropyridine fused with a furoxan ring was studied as a dual inhibitor of HIV-1 integrase and the RNase H domain of reverse transcriptase. nih.gov

Table 2: Other Biological Activities of Related Pyridine Analogues

Compound Class/Derivative Biological Activity Target/Mechanism Reference
Nicotinic acid hydrazides with nitro groups Antibacterial, Antifungal Active against S. aureus, E. coli, C. albicans. nih.gov nih.gov
Pyridinium salts Antibacterial Active against Gram-positive bacteria. mdpi.com mdpi.com
5-Nitropyridin-2-yl derivative Enzyme Inhibition Dual inhibitor of chymotrypsin and urease. nih.gov nih.gov
3-Nitropyridine analogues Anti-cancer Microtubule-targeting agents; inhibit tubulin polymerization. nih.gov nih.gov
3-Nitropyridine-furoxan hybrid Anti-HIV Dual inhibitor of HIV-1 integrase and RNase H. nih.gov nih.gov

Design and Development of Chemical Probes and Ligands Derived from this compound Scaffolds

A "scaffold" refers to the core structure of a molecule that serves as a framework for designing new compounds with specific biological activities. rsc.org The pyridine ring is considered a "privileged scaffold" due to its frequent appearance in clinically useful drugs. rsc.org The this compound structure represents a versatile scaffold that can be systematically modified to develop highly specific chemical probes and ligands.

Chemical probes are essential tools for interrogating biological systems, though they are not drugs themselves. nih.gov The design of such probes often involves modular and scaffold-based synthesis, allowing for the creation of diverse libraries of compounds. nih.gov The pyridine group is a key component in the design of ligands for selective metal ion complexation and in fluorescent sensors. rsc.orgresearchgate.net Factors such as chelate ring size, steric effects, and the incorporation of other donor groups can be fine-tuned to achieve high selectivity for specific metal ions. rsc.orgresearchgate.net

The development of ligands for specific protein targets often relies on modifying a central scaffold. For example, a virtual screening approach combining ligand- and structure-based methods was used to identify new scaffolds for developing inhibitors of shikimate kinase, a target for tuberculosis treatment. nih.gov This process led to the synthesis of pyrazole (B372694) derivatives with moderate inhibitory activity. nih.gov Similarly, late-stage C-H functionalization techniques allow for the versatile modification of molecular scaffolds to create novel analogues. acs.org

In the context of G-protein coupled receptors, a bitopic ligand design has proven effective for developing D3-selective antagonists, where a core scaffold interacts with both the primary and secondary binding sites of the receptor to enhance selectivity. tandfonline.com This highlights how a core structure, such as a pyridine derivative, can be elaborated upon to achieve specific pharmacological profiles.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Utility of 2-(4-Fluorophenoxy)-5-nitropyridine in Multi-Step Organic Synthesis

This compound serves as a key building block in multi-step organic synthesis, a field focused on constructing complex molecular architectures through a sequence of chemical transformations. rowan.edu The compound's structure is bifunctional: the nitropyridine core provides a platform for various modifications, while the fluorophenoxy group introduces specific electronic properties and potential reaction sites. In multi-step syntheses, intermediates like this are crucial as they allow for the sequential and controlled addition of different molecular fragments. mit.edursc.org

The synthesis of complex organic molecules often requires the use of stable, well-defined starting materials that can be reliably carried through numerous reaction steps. The preparation of nitropyridine derivatives is a common strategy in medicinal chemistry and materials science to create novel compounds. nih.govresearchgate.net For instance, the ether linkage in this compound is typically formed via a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide displaces a leaving group (like a halogen) on the pyridine (B92270) ring. nih.gov This modular assembly allows chemists to combine different substituted phenols and pyridines, creating a library of intermediates for various synthetic campaigns.

The true utility of this intermediate is realized in its capacity for further elaboration. Both the nitro group and the pyridine ring are amenable to a wide array of chemical reactions, enabling chemists to build molecular complexity in a controlled manner. This step-by-step approach is fundamental to creating larger, more intricate molecules, including active pharmaceutical ingredients and functional materials. rowan.edursc.org

Strategic Transformation of the Nitro Group to Amine Functionality for Subsequent Derivatization and Fragment Coupling Reactions

One of the most critical transformations involving this compound is the reduction of its nitro group to an amine, yielding 5-(4-fluorophenoxy)pyridin-2-amine (B1437090). sigmaaldrich.com This conversion is a pivotal step in many synthetic routes because the resulting primary amine is a versatile functional group for a multitude of subsequent reactions. The amine is a potent nucleophile and a key handle for forming amides, sulfonamides, ureas, and for participating in various coupling reactions.

The reduction of an aromatic nitro group is a well-established and reliable reaction in organic chemistry, with several methods available to achieve this transformation chemoselectively. The choice of reagent is often dictated by the presence of other functional groups in the molecule.

Common Reagents for Nitro Group Reduction

Reagent/System Conditions Characteristics
H₂/Pd/C Catalytic hydrogenation A very common and efficient method, though it may also reduce other susceptible groups like alkenes or alkynes. commonorganicchemistry.com
Iron (Fe) In acidic medium (e.g., acetic acid or NH₄Cl) A classical, cost-effective, and mild method that shows good tolerance for other functional groups. commonorganicchemistry.com
**Tin(II) Chloride (SnCl₂) ** In concentrated HCl or ethanol (B145695) Provides a mild reduction and is particularly useful for substrates sensitive to catalytic hydrogenation. commonorganicchemistry.com
Zinc (Zn) In acidic medium (e.g., acetic acid) Another mild method effective for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in the presence of another. commonorganicchemistry.com |

This table presents common laboratory methods for the reduction of nitro groups.

Once the amine 5-(4-fluorophenoxy)pyridin-2-amine is formed, it becomes a linchpin for fragment coupling. sigmaaldrich.com In the synthesis of complex molecules, such as potential drug candidates, this amine can be acylated or coupled with carboxylic acids to form amide bonds, a ubiquitous linkage in bioactive molecules. It can also be used in reactions to form heterocyclic rings or serve as a nucleophile in substitution reactions, further extending the molecular framework. This strategic conversion unlocks a pathway for significant molecular diversification from a single, readily accessible intermediate. nih.govorganic-chemistry.org

Participation in Cross-Coupling Reactions Involving the Pyridine Moiety (e.g., Suzuki Coupling)

The pyridine ring within this compound and its derivatives is an active participant in modern cross-coupling reactions, which are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is one of the most widely used for creating biaryl structures. mdpi.com

While the direct use of this compound in a Suzuki coupling might be complex due to the multiple reactive sites, its derivatives are excellent candidates. For a Suzuki reaction to occur, the pyridine ring typically needs to be halogenated (e.g., with bromine or chlorine) at a position intended for coupling. The reaction then proceeds by coupling this halo-pyridine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comworktribe.com

General Scheme of a Suzuki-Miyaura Coupling Aryl-X + R-B(OR')₂ ---[Pd catalyst, Base]---> Aryl-R (Where Aryl-X is a halogenated pyridine derivative and R-B(OR')₂ is a boronic acid or ester)

The key steps of the catalytic cycle are:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the pyridine derivative.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalyst. mdpi.com

This methodology is invaluable for synthesizing complex fluorinated biaryl compounds, which are of significant interest in the pharmaceutical industry. mdpi.com By strategically halogenating the pyridine core of a derivative of this compound, chemists can introduce a wide variety of aryl or heteroaryl substituents, dramatically increasing the structural diversity and complexity of the final products.

Future Research Directions and Therapeutic Potential of 2 4 Fluorophenoxy 5 Nitropyridine

Rational Design and Synthesis of Next-Generation 2-(4-Fluorophenoxy)-5-nitropyridine Analogues with Enhanced Potency and Selectivity

The rational design of next-generation analogues of this compound will be crucial for enhancing their therapeutic efficacy. A key strategy will involve modifying the core structure to optimize interactions with specific biological targets. Research on related 4-phenoxypyridine (B1584201) derivatives has demonstrated that the introduction of different substituents can significantly impact potency and selectivity. For instance, the replacement of the aromatic ring with a cyclohexane (B81311) has been shown to improve antiproliferative activity in some 4-phenoxyquinoline derivatives. nih.gov

Future synthetic efforts should focus on creating a diverse library of this compound analogues. This can be achieved by:

Modification of the Pyridine (B92270) Ring: Introducing various functional groups at different positions on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.

Substitution on the Phenoxy Ring: Altering the substitution pattern on the fluorophenoxy group can fine-tune the molecule's interaction with the target's binding pocket.

Replacement of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be a liability in drug development due to potential toxicity. Replacing it with other electron-withdrawing or -donating groups can improve the safety profile and modulate activity.

A systematic exploration of the structure-activity relationship (SAR) will be essential to identify analogues with superior potency and a favorable selectivity profile, minimizing off-target effects.

In-depth Mechanistic Investigations of this compound-Target Interactions

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount. Based on studies of similar compounds, a primary area of investigation should be their potential as kinase inhibitors. Numerous 4-phenoxypyridine and 4-phenoxyquinoline derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. nih.govnih.gov

Future mechanistic studies should include:

Target Identification and Validation: Screening campaigns to identify the primary biological targets of this compound and its analogues. This could involve techniques like affinity chromatography and proteomics.

Enzymatic and Cellular Assays: Once a target is identified (e.g., a specific kinase), detailed enzymatic and cell-based assays are needed to quantify the inhibitory activity and understand the functional consequences of target engagement.

Structural Biology: X-ray crystallography or cryo-electron microscopy studies of the lead compounds in complex with their target proteins will provide atomic-level insights into the binding mode. This information is invaluable for structure-based drug design.

Docking studies of related phenoxypyridine derivatives have revealed key interactions with the hinge region of the ATP-binding pocket of kinases, a common feature of many kinase inhibitors. nih.gov Similar computational and experimental approaches will be vital to elucidate the mechanism of action for this new class of compounds.

Exploration of Novel Therapeutic Areas and Pharmacological Applications for this compound Derivatives

While oncology, particularly the inhibition of kinases like c-Met and VEGFR-2, represents the most immediate and promising therapeutic area for this compound derivatives, their pharmacological potential may extend to other diseases. rsc.org The pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of biological activities. mdpi.com

Future research should explore:

Neurodegenerative Diseases: Some pyridine derivatives have shown neuroprotective effects. Investigating the potential of this compound analogues to modulate targets relevant to diseases like Alzheimer's or Parkinson's could open new therapeutic avenues.

Inflammatory Disorders: Kinases play a crucial role in inflammatory signaling pathways. Therefore, selective kinase inhibitors derived from this scaffold could be developed as anti-inflammatory agents.

Infectious Diseases: The pyridine ring is a component of some antimicrobial agents. Screening campaigns against various bacterial and viral targets could uncover unexpected activities.

A broad-based pharmacological screening of a diverse library of this compound derivatives will be instrumental in identifying novel therapeutic applications beyond cancer.

Advancement of Structure-Based Drug Design Strategies for this compound-based Therapeutics

Structure-based drug design (SBDD) will be a cornerstone for the successful development of therapeutics based on the this compound scaffold. Once the three-dimensional structure of a target protein in complex with a lead compound is determined, this information can be used to guide the design of more potent and selective inhibitors. nih.gov

The SBDD workflow for this class of compounds would involve:

Homology Modeling: In the absence of an experimental structure, a homology model of the target protein can be built based on the structures of related proteins.

Molecular Docking: Docking simulations can predict the binding mode of new analogues within the target's active site, helping to prioritize which compounds to synthesize.

Iterative Design Cycles: A continuous cycle of designing new compounds based on structural insights, synthesizing them, and then evaluating their biological activity and determining their co-crystal structures will drive the optimization process.

The knowledge gained from the binding modes of other phenoxypyridine inhibitors will provide a valuable starting point for these SBDD efforts. nih.gov

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of New this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can significantly accelerate the development of novel this compound analogues. nih.gov These computational tools can be applied at various stages of the drug discovery pipeline.

Key applications of AI and ML include:

Predictive Modeling: ML models can be trained on existing data from related phenoxypyridine compounds to predict the biological activity, physicochemical properties, and potential toxicity of new, virtual analogues. This allows for the in silico screening of vast chemical libraries, focusing synthetic efforts on the most promising candidates. acs.orgmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency for a specific target and favorable drug-like characteristics. These models can explore a much larger chemical space than traditional methods.

Target Identification: AI algorithms can analyze large biological datasets (e.g., genomics, proteomics) to identify and validate novel therapeutic targets for which this compound derivatives might be effective.

By integrating AI and ML into the research and development process, the discovery and optimization of the next generation of this compound-based therapeutics can be made more efficient and cost-effective.

Q & A

Q. Optimization Strategy :

  • Vary solvent polarity (DMF vs. DMSO) to assess reaction rate.
  • Screen bases (K₂CO₃, Cs₂CO₃) to improve yield.
  • Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.